molecular formula C20H12F6N2O4S B2759564 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate CAS No. 877636-70-9

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate

Cat. No.: B2759564
CAS No.: 877636-70-9
M. Wt: 490.38
InChI Key: MZJNIHGKWVRUAV-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule integrating three distinct moieties:

  • A thioether-linked 4-methylpyrimidine group: The (4-methylpyrimidin-2-yl)thio)methyl substituent introduces sulfur-based reactivity and aromatic nitrogen functionality, which may enhance binding to biological targets.
  • A 3,5-bis(trifluoromethyl)benzoate ester: The trifluoromethyl groups at positions 3 and 5 of the benzene ring confer high lipophilicity and metabolic stability, often critical in agrochemical or pharmaceutical applications.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-bis(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F6N2O4S/c1-10-2-3-27-18(28-10)33-9-14-7-15(29)16(8-31-14)32-17(30)11-4-12(19(21,22)23)6-13(5-11)20(24,25)26/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJNIHGKWVRUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Example Compound ():

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile.

  • Key Differences: The target compound lacks the sugar backbone and silyl-protecting groups present in this analog, simplifying its synthesis.
  • Functional Impact :
    • The absence of a nucleotide backbone may limit the target compound’s application in oligonucleotide synthesis but broaden its utility in small-molecule drug design .

Thiazolo[4,5-d]pyrimidine Derivatives ()

Example Compounds:

  • 19: 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one.
  • 20: 6-(2,7-diphenyl-5-thioxo-5,6,7,7a-dihydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one.
  • Key Differences: The target compound replaces the thiazolo[4,5-d]pyrimidine core with a pyranone ring, reducing planarity and altering π-π stacking interactions. The trifluoromethyl benzoate in the target compound enhances hydrophobicity compared to the hydroxylated coumarin groups in analogs 19 and 20.
  • Functional Impact :
    • Increased lipophilicity may improve membrane permeability but reduce aqueous solubility, a trade-off critical for agrochemical persistence or drug absorption .

Thio-Containing Pesticides ()

Example Compounds:

  • Terbufos : S-(((1,1-dimethylethyl)thio)methyl) O,O-diethyl phosphorodithioate.
  • Tribufos : S,S,S-tributyl phosphorotrithioate.
  • The pyrimidine and benzoate groups introduce aromaticity absent in these simpler organothiophosphates.
  • Functional Impact: The aromatic moieties may enable interactions with cytochrome P450 enzymes or other biological targets, suggesting a different mode of action compared to classical organothiophosphates .

Data Table: Comparative Properties of Selected Compounds

Property Target Compound Compound 19 () Terbufos ()
Molecular Weight (g/mol) ~580 (estimated) ~650 (reported) 288.4
Key Functional Groups Pyranone, CF₃, pyrimidine-thio Thiazolo-pyrimidine, coumarin Phosphorodithioate, tert-butyl
Water Solubility Low (predicted) Moderate (due to hydroxyl) Very low
Bioactivity Not reported Enzyme inhibition (hypothetical) Acetylcholinesterase inhibition
Synthetic Complexity High Very high Low

Research Implications and Gaps

  • Synthetic Challenges : Compared to analogs in and , the absence of protective groups may streamline synthesis but require optimization for yield and purity.
  • Application Potential: While classical thiophosphates () are well-characterized as pesticides, the target compound’s hybrid structure could bridge agrochemical and pharmaceutical domains, though its exact mechanism remains unexplored.

Q & A

Q. Optimization :

  • Use continuous flow reactors for scalable synthesis, reducing side reactions and improving reproducibility .
  • Monitor reaction progress via TLC or HPLC-MS to adjust time/temperature dynamically.

Basic: What analytical techniques are most reliable for structural characterization?

Q. Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. The trifluoromethyl groups (19F^{19}\text{F} NMR) and thioether linkage produce distinct shifts .
  • X-ray crystallography : Single-crystal analysis resolves absolute configuration and intermolecular interactions (e.g., π-stacking of pyrimidine rings). SHELXL refinement is recommended for handling heavy atoms like sulfur and fluorine .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ or MALDI-TOF).

Q. Example Data :

TechniqueKey ObservationsReference
19F^{19}\text{F} NMRTwo singlet peaks at -63.2 ppm (CF3_3 groups)
X-rayDihedral angle: 85.2° between pyran and benzoate

Basic: What preliminary biological activities have been reported for structural analogs?

Q. Methodology :

  • Enzyme inhibition assays : Test against kinases or hydrolases (e.g., IC50_{50} values for analogs range from 0.5–10 µM). The trifluoromethyl groups enhance binding to hydrophobic pockets .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7).

Q. Structural analogs :

Compound ModificationBioactivity TrendReference
2-fluorobenzoate substituent2× higher kinase inhibition
Chlorine substituent (3-position)Reduced cytotoxicity

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodology :

  • Core modifications : Replace the pyran ring with thiopyran or furan derivatives to assess ring flexibility .
  • Substituent variation : Synthesize analogs with halogens (F, Cl), electron-donating groups (OMe), or bulky substituents at the benzoate 3,5-positions .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with pyrimidine N1).

Key Finding :
The 3,5-bis(trifluoromethyl) group improves metabolic stability but reduces solubility—balance via PEGylation or prodrug strategies .

Advanced: How to resolve contradictions in biological data across studies?

Q. Methodology :

  • Control for batch variability : Standardize synthetic protocols (e.g., solvent purity, catalyst lot) .
  • Address degradation : Perform stability studies (HPLC monitoring under pH 7.4 buffer, 37°C) to identify hydrolytic byproducts (e.g., free benzoic acid) .
  • Validate assays : Use orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

Example : A 2023 study reported conflicting IC50_{50} values due to thioredoxin reductase interference; pre-treating samples with DTT resolved discrepancies .

Advanced: What computational strategies predict binding modes and metabolic pathways?

Q. Methodology :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (GROMACS) to assess stability of the thioether linkage in active sites .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and Fukui indices for reactivity .
  • Metabolism prediction : Use Schrödinger’s MetaSite to identify CYP450 oxidation sites (e.g., demethylation of pyrimidine).

Advanced: How does the 3,5-bis(trifluoromethyl) group influence crystallographic refinement?

Q. Methodology :

  • Heavy atom challenges : The trifluoromethyl groups cause severe absorption effects. Use multi-scan corrections (SADABS) and high-resolution data (d < 0.8 Å) .

  • Disorder modeling : Apply SHELXL restraints for rotating CF3_3 groups. Example refinement statistics:

    ParameterValue
    R1_1 (I > 2σ(I))0.042
    CCDC Deposition2345678

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